molecular formula C8H8N2O2 B14852823 6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No.: B14852823
M. Wt: 164.16 g/mol
InChI Key: SCXSFJFJGSLWMU-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted pyridine derivative with a suitable amine or amide, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.

    Pyrrolo[3,4-c]pyridine: A closely related compound with a different arrangement of nitrogen atoms.

Uniqueness

6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its potential as a drug candidate or its utility in chemical synthesis .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H8N2O2/c1-12-7-2-5-3-10-8(11)6(5)4-9-7/h2,4H,3H2,1H3,(H,10,11)

InChI Key

SCXSFJFJGSLWMU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)CNC2=O

Origin of Product

United States

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